2-Aminobenzenesulphonyl fluoride
Overview
Description
2-Aminobenzenesulphonyl fluoride is an organic compound with the molecular formula C6H6FNO2S. It is known for its role as a sulfonyl fluoride, which is a functional group characterized by the presence of a sulfonyl group (SO2) bonded to a fluorine atom. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Scientific Research Applications
2-Aminobenzenesulphonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: The compound is employed in the study of enzyme inhibition, as it can act as an irreversible inhibitor of serine proteases.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
Target of Action
2-Aminobenzenesulphonyl fluoride, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), is primarily used as a protease inhibitor . It targets a variety of serine proteases, including trypsin, chymotrypsin, and plasmin . These enzymes play crucial roles in various biological processes, including digestion and blood clotting. By inhibiting these enzymes, AEBSF can prevent the breakdown of proteins and peptides, thereby affecting these processes .
Mode of Action
AEBSF inhibits its target enzymes by forming a covalent bond with the serine residue in the active site of the enzyme . This prevents the enzyme from interacting with its substrates, thereby inhibiting its activity . The fluoride ion in AEBSF plays a crucial role in this process, as it is a strong leaving group that facilitates the formation of the covalent bond .
Biochemical Pathways
The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, the inhibition of trypsin and chymotrypsin can impact protein digestion, while the inhibition of plasmin can affect blood clotting . .
Pharmacokinetics
Furthermore, as a sulfonyl fluoride, AEBSF is likely to be stable under physiological conditions, which could influence its elimination .
Result of Action
The primary result of AEBSF’s action is the inhibition of serine proteases, which can lead to the disruption of various biological processes. For instance, it can prevent the breakdown of proteins and peptides, potentially affecting processes such as digestion and blood clotting . .
Action Environment
The action of AEBSF can be influenced by various environmental factors. For instance, its activity can be affected by pH, as the formation of the covalent bond with the serine residue is a pH-dependent process . Furthermore, its stability and activity could potentially be affected by factors such as temperature and the presence of other compounds .
Safety and Hazards
Future Directions
The development of efficient approaches to access sulfonyl fluorides is of great significance because of the widespread applications of these structural motifs in many areas, among which the emerging sulfur (VI) fluoride exchange (SuFEx) click chemistry is the most prominent . The synthetic potential of the sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
2-Aminobenzenesulphonyl fluoride is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF, but it is more stable at low pH values .
Cellular Effects
The effects of this compound on cells are dose-dependent . At low concentrations, it can cause cell proliferation, while at higher concentrations, it inhibits cell proliferation and migration .
Molecular Mechanism
This compound works by covalently modifying the hydroxyl of serine residues, adding an additional 183.0354 Da to each modified residue . Off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group have also been reported .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the effects of this compound progressively increase with the residence time and well depths .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses equivalent to therapeutic doses, the augmentation is mainly due to an increased active formation period. At a fivefold greater dose, it is due to an increased inactive formation period .
Metabolic Pathways
This compound interferes with amino acids metabolism, potentially impacting the tricarboxylic acid (TCA) cycle .
Transport and Distribution
It is known that fluoride can cross the hematoencephalic barrier and settle in various brain regions .
Subcellular Localization
It is known that fluoride can settle in various brain regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzenesulphonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the efficiency of the fluorination process. For example, potassium fluoride (KF) in combination with 18-crown-6 ether can be used to facilitate the conversion of 2-aminobenzenesulfonyl chloride to this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzenesulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium fluoride (NaF) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride:
Benzenesulfonyl fluoride: A simpler analog that lacks the amino group, used in similar applications but with different reactivity.
Uniqueness: 2-Aminobenzenesulphonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group, which allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research .
Properties
IUPAC Name |
2-aminobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFEOGFHBNHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192449 | |
Record name | 2-Aminobenzenesulphonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-86-9 | |
Record name | 2-(Fluorosulfonyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 392-86-9 | |
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Record name | 2-Aminobenzenesulphonyl fluoride | |
Source | EPA DSSTox | |
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Record name | 2-aminobenzenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINOBENZENESULFONYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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